molecular formula C11H13N3O B13158624 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde

2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde

Cat. No.: B13158624
M. Wt: 203.24 g/mol
InChI Key: DRGJXMSIERBPAX-UHFFFAOYSA-N
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Description

2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde serves as a valuable intermediate for constructing complex molecular architectures .

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

Industry: In material science, the compound can be used to synthesize new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-{7-Azabicyclo[221]heptan-7-yl}pyrimidine-5-carbaldehyde is unique due to its specific bicyclic structure and the presence of the pyrimidine-5-carbaldehyde moiety

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(7-azabicyclo[2.2.1]heptan-7-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H13N3O/c15-7-8-5-12-11(13-6-8)14-9-1-2-10(14)4-3-9/h5-7,9-10H,1-4H2

InChI Key

DRGJXMSIERBPAX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N2C3=NC=C(C=N3)C=O

Origin of Product

United States

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